7-bromo-2-chloro-8-fluoroquinoline
Overview
Description
7-bromo-2-chloro-8-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of halogen atoms such as bromine, chlorine, and fluorine into the quinoline structure can significantly enhance its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 7-bromo-2-chloro-8-fluoro-quinoline, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Doebner-Miller Reaction: This method involves the condensation of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free reactions are employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-chloro-8-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) in the quinoline structure can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: Quinoline derivatives can undergo oxidation and reduction reactions to form various functionalized products.
Cross-Coupling Reactions: These reactions involve the coupling of quinoline derivatives with other aromatic compounds using transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium and copper for cross-coupling reactions.
Major Products
The major products formed from these reactions include various functionalized quinoline derivatives with enhanced biological and chemical properties .
Scientific Research Applications
7-bromo-2-chloro-8-fluoroquinoline has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs with antibacterial, antiviral, and anticancer activities.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of quinoline, 7-bromo-2-chloro-8-fluoro- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interfere with DNA synthesis and repair processes, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
7-Fluoroquinoline: Known for its antibacterial properties.
2-Chloroquinoline: Used in the synthesis of various pharmaceuticals.
8-Bromoquinoline: Exhibits significant biological activity.
Uniqueness
7-bromo-2-chloro-8-fluoroquinoline is unique due to the presence of multiple halogen atoms, which enhance its chemical reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms in the quinoline structure provides a unique set of properties that make it valuable for various applications .
Biological Activity
7-Bromo-2-chloro-8-fluoroquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique halogen substitutions. This structure imparts various biological activities, making it an important subject of study in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 260.49 g/mol. The presence of bromine at the 7-position, chlorine at the 2-position, and fluorine at the 8-position enhances its chemical reactivity and biological activity.
The biological activity of this compound primarily results from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites, blocking their function. This mechanism is crucial for its antibacterial properties, as it can interfere with bacterial DNA replication by stabilizing the topoisomerase-DNA complex, leading to lethal double-strand breaks .
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, particularly through its action on prokaryotic topoisomerases, which are essential for bacterial DNA replication and transcription. The compound's halogen substituents enhance binding affinity for these targets .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies
- Antibacterial Efficacy : A study evaluating the antibacterial potency of fluoroquinolone derivatives indicated that compounds similar to this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics like moxifloxacin, suggesting enhanced effectiveness against resistant strains .
- Cytotoxicity in Cancer Cells : Research has demonstrated that quinoline derivatives can induce apoptosis in cancer cells through mechanisms involving DNA damage and disruption of cell cycle progression. The specific effects of this compound on various cancer cell lines are currently under investigation to elucidate its potential as an anticancer agent .
Properties
IUPAC Name |
7-bromo-2-chloro-8-fluoroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSARWOAEFKWQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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